4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine
Description
The compound “4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are associated with various biological activities such as antimycobacterial, anti-inflammatory, anticancer, antimicrobial, antibacterial, and anti-tubercular activities . They are also used as herbicides, fungicides, and insecticides .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves nucleophilic substitution reactions . For instance, the compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be established using various spectroscopic techniques such as 1D and 2D NMR spectroscopy, mass spectrometry (MS), and elemental analysis . The pyrazole ring in these compounds is characterized by a π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole” was synthesized through a nucleophilic substitution reaction . The reaction was maintained at 80 °C for 24 hours, and upon completion, water was added to the reaction mixture and then extracted by dichloromethane .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the crystalline structure of one compound was completely determined by single-crystal X-ray diffraction . The properties of complexes are determined in large measure by the nature of ligands bound to the metal ion .Future Directions
The future directions for the study of “4-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as medicine and agriculture . Additionally, the development of new synthesis methods and the study of their reactivity could also be areas of future research .
Properties
IUPAC Name |
[5-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-10-7-11(2)19(17-10)9-12-8-13(16-15-12)14(20)18-3-5-21-6-4-18/h7-8H,3-6,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTIGJYOJKMCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=NN2)C(=O)N3CCSCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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